7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chloro-but-enyl group, a dimethyl group, and a phenylamino group attached to a purine backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The but-enyl group is introduced via alkylation reactions, often using alkyl halides under basic conditions.
Amination: The phenylamino group is incorporated through nucleophilic substitution reactions, typically using aniline derivatives.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the sequential reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It is explored for its potential in the development of novel materials with unique properties.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Signal Transduction: It may play a role in modulating signal transduction pathways in cells.
Medicine
Drug Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It modulates pathways such as signal transduction, enzyme inhibition, and gene expression.
Binding Interactions: The compound binds to its targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione: The compound itself.
7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-amino-3,7-dihydro-purine-2,6-dione: Lacks the phenyl group.
This compound: Contains different substituents on the purine ring.
Uniqueness
Structural Features: The presence of the phenylamino group and the specific arrangement of substituents make it unique.
Biological Activity: Its unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
478253-09-7 |
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Molecular Formula |
C17H18ClN5O2 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
8-anilino-7-[(E)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H18ClN5O2/c1-11(18)9-10-23-13-14(21(2)17(25)22(3)15(13)24)20-16(23)19-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H,19,20)/b11-9+ |
InChI Key |
JXZLJZZZOZWQAJ-PKNBQFBNSA-N |
Isomeric SMILES |
C/C(=C\CN1C2=C(N=C1NC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)/Cl |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)Cl |
Origin of Product |
United States |
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